![molecular formula C6H12ClNS B6274604 2-thiaspiro[3.3]heptan-6-amine hydrochloride CAS No. 1639838-89-3](/img/no-structure.png)

2-thiaspiro[3.3]heptan-6-amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

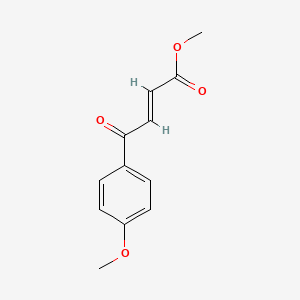

2-thiaspiro[3.3]heptan-6-amine hydrochloride is a chemical compound with the CAS Number: 1639838-89-3 . It has a molecular weight of 165.69 . The compound is stored at a temperature of 4°C and is in powder form .

Synthesis Analysis

The compound was synthesized in nine steps using 2,2-bis (bromomethyl)-1,3-propanediol as the starting material, with an overall yield of 31% . The synthesis involved the treatment of dibromide with malonic ester under basic conditions .Molecular Structure Analysis

The InChI Code for 2-thiaspiro[3.3]heptan-6-amine hydrochloride is 1S/C6H11NS.ClH/c7-5-1-6 (2-5)3-8-4-6;/h5H,1-4,7H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 165.69 . It is a powder and is stored at a temperature of 4°C .科学研究应用

Antineoplastic Applications

2-thiaspiro[3.3]heptan-6-amine hydrochloride: has been identified as a pharmacophore in the synthesis of antineoplastic drugs . These drugs are used in the treatment of cancer by inhibiting the growth of neoplastic cells. The compound’s structure could be pivotal in designing novel agents that target specific pathways involved in cancer cell proliferation.

Antidepressant Development

The spirocyclic nature of this compound makes it a valuable unit in creating antidepressant drugs . Its unique chemical structure may interact with neurotransmitter systems, which are often the focus of antidepressant drug design, potentially leading to new treatments for depression.

Antiviral Research

Research has indicated that spiro compounds like 2-thiaspiro[3.3]heptan-6-amine hydrochloride can be effective in antiviral drug development . The compound could be used to create drugs that interfere with viral replication or attachment to host cells.

Antibacterial Agents

The structural complexity of 2-thiaspiro[3.3]heptan-6-amine hydrochloride lends itself to the synthesis of antibacterial agents . Its potential to disrupt bacterial cell processes or cell wall synthesis could be harnessed to treat various bacterial infections.

Anti-anxiety Medication

Spiro compounds are known to have applications in the development of anti-anxiety medications . The anxiolytic properties of such compounds could be explored further using 2-thiaspiro[3.3]heptan-6-amine hydrochloride as a base structure for drug synthesis.

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-thiaspiro[3.3]heptan-6-amine hydrochloride involves the reaction of a thiol with a cyclic ketone followed by a reductive amination to introduce the amine group. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-cyclohexenone", "2-mercaptoethanol", "ammonium formate", "sodium cyanoborohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-cyclohexenone is reacted with 2-mercaptoethanol in the presence of a base such as potassium carbonate to form the thiol intermediate.", "Step 2: The thiol intermediate is then reacted with ammonium formate and sodium cyanoborohydride to undergo reductive amination and introduce the amine group.", "Step 3: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt of 2-thiaspiro[3.3]heptan-6-amine." ] } | |

CAS 编号 |

1639838-89-3 |

产品名称 |

2-thiaspiro[3.3]heptan-6-amine hydrochloride |

分子式 |

C6H12ClNS |

分子量 |

165.7 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。